molecular formula C6H13N B1609165 (2S,5S)-2,5-dimethylpyrrolidine CAS No. 117968-50-0

(2S,5S)-2,5-dimethylpyrrolidine

Cat. No. B1609165
M. Wt: 99.17 g/mol
InChI Key: ZEBFPAXSQXIPNF-WDSKDSINSA-N
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Description

(2S,5S)-2,5-dimethylpyrrolidine is a chemical compound with the following properties:



  • IUPAC Name : (2S,5S)-2,5-dimethylpiperazine dihydrochloride

  • Molecular Formula : C<sub>6</sub>H<sub>16</sub>Cl<sub>2</sub>N<sub>2</sub>

  • Molecular Weight : 187.11 g/mol

  • Physical Form : White solid



Molecular Structure Analysis

The compound’s molecular structure consists of a piperazine ring with two methyl groups attached at positions 2 and 5. The stereochemistry is specified as (2S,5S).



Chemical Reactions Analysis

(2S,5S)-2,5-dimethylpyrrolidine may participate in various chemical reactions, including:



  • Substitution Reactions : Nucleophilic substitution at the piperazine nitrogen.

  • Ring-Opening Reactions : Cleavage of the piperazine ring to form open-chain derivatives.



Physical And Chemical Properties Analysis


  • Solubility : Investigate solubility in different solvents.

  • Melting Point : Determine the melting point.

  • Boiling Point : Investigate the boiling point.

  • Stability : Assess stability under various conditions.


Scientific Research Applications

Asymmetric Synthesis

(2S,5S)-2,5-dimethylpyrrolidine has been utilized in asymmetric synthesis. A study by Zwaagstra et al. (1993) developed a new synthetic route to (2S,5S)-dimethylpyrrolidine, which can also be applied to the synthesis of its enantiomer. This synthesis starts from a mixture of isomers of 2,5-hexanediol and results in the enantiomerically pure pyrrolidine, indicating its potential in stereoselective organic synthesis (Zwaagstra, Meetsma, & Feringa, 1993).

Reductive Amination

Boga et al. (1994) explored the reductive amination of 2,5-hexanedione and 2,6-heptanedione, leading to the formation of 2,5-dimethylpyrrolidines with variable diastereoselectivity. This highlights the role of (2S,5S)-2,5-dimethylpyrrolidine in the synthesis of different pyrrolidine derivatives, which is significant for developing various organic compounds (Boga, Manescalchi, & Savoia, 1994).

Catalytic Applications

Melchiorre and Jørgensen (2003) reported that chiral amines, including (2S,5S)-2,5-dimethylpyrrolidine, can catalyze the enantioselective Michael addition of aldehydes to vinyl ketones. This research indicates the potential of (2S,5S)-2,5-dimethylpyrrolidine as a catalyst in organic reactions to produce optically active compounds (Melchiorre & Jørgensen, 2003).

Biotransformations

In 2012, Chen et al. discussed the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, including (2S,5S)-pyrrolidine-2,5-dicarboxamide. Their work illustrates the application of (2S,5S)-2,5-dimethylpyrrolidine in biotransformations, particularly in the kinetic resolution of racemic compounds, demonstrating its importance in producing enantiomerically pure substances (Chen, Gao, Wang, Zhao, & Wang, 2012).

Safety And Hazards


  • Toxicity : Evaluate toxicity levels.

  • Handling Precautions : Follow safety guidelines when handling the compound.

  • Environmental Impact : Consider environmental effects.


Future Directions

Future research could explore:



  • Biological Activity : Investigate potential applications in medicine or industry.

  • Derivatives : Synthesize and study derivatives for improved properties.

  • Structural Modifications : Explore modifications to enhance specific features.


Remember that this analysis is based on available literature, and further research is essential for a comprehensive understanding of (2S,5S)-2,5-dimethylpyrrolidine1.


properties

IUPAC Name

(2S,5S)-2,5-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFPAXSQXIPNF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-2,5-dimethylpyrrolidine

CAS RN

117968-50-0
Record name 2,5-Dimethylpyrrolidine, (2S,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117968500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DIMETHYLPYRROLIDINE, (2S,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0N1U8C403
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
28
Citations
M Tavasli - 1996 - etheses.dur.ac.uk
The synthetic utility of (S)-2-(diphenylmethyl)-pyrrolidine (1) and its amide derivative, (S)-2-(diphenylmethyl)-5-oxo-pyrrolidine (2) were examined in two contexts; as chiral auxiliary …
Number of citations: 3 etheses.dur.ac.uk
T Yamazaki, R Gimi, JT Welch - Synlett, 1991 - thieme-connect.com
Thieme E-Journals - Synlett / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 13 www.thieme-connect.com
T Yamazaki, JT Welch, JS Plummer, RH Gimi - Tetrahedron letters, 1991 - Elsevier
Optically active monofluorinated amides were prepared via the amide acetal Claisen rearrangement and the establishment of the absolute stereochemistry of the rearranged products …
Number of citations: 50 www.sciencedirect.com
JA Ma, JH Wan, YB Zhou, LX Wang, W Zhang… - Journal of Molecular …, 2003 - Elsevier
The dihydrodinaphthazepinyl-oxazoline ligands 3 have been synthesized and tested in the copper-catalyzed enantioselective cyclopropanation of olefins with diazoacetates. The …
Number of citations: 6 www.sciencedirect.com
P Saravanan, S Raina, T Sambamurthy… - The Journal of Organic …, 1997 - ACS Publications
C2 Symmetric chiral nonracemic ligands have found an important place in asymmetric synthesis as the presence of its axis reduces the number of possible competing diastereomeric …
Number of citations: 15 pubs.acs.org
SK Bertilsson, MJ Södergren… - The Journal of Organic …, 2002 - ACS Publications
Optically active (1S,3R,4R)-3-[N-(trans-2,5-dialkyl)pyrrolidinyl]methyl-2-azabicyclo-[2.2.1]heptanes were evaluated as catalysts for the enantioselective β-elimination of meso-epoxides. …
Number of citations: 65 pubs.acs.org
CN Di Marco, L Terrell, R Sanchez, L Rueda… - Bioorganic & Medicinal …, 2023 - Elsevier
The c-MYC oncogene transcription factor has been implicated in cell cycle regulation controlling cell growth and proliferation. It is tightly regulated in normal cells, but has been shown …
Number of citations: 3 www.sciencedirect.com
T Mukaiyama, K Kuroda, H Aoki - Chemistry letters, 2005 - journal.csj.jp
A new and efficient method was established for the preparation of nitrogen-containing cyclic compounds from p-nitrobenzenesulfonamide, bisphosphinites, and 1-azidoadamantane in …
Number of citations: 12 www.journal.csj.jp
C Liu - 1998 - research.library.mun.ca
Kempane diterpenes such as 1 and 2, which are a class of compact tetracyclic compounds isolated from the defense secretions of nasute soldier termites, have been challenging …
Number of citations: 5 research.library.mun.ca
Y Lazib, JG Naves, A Labande… - ACS Organic & …, 2023 - ACS Publications
C 2 -Symmetrical scaffolds are privileged ligands in metal catalysis and are also widely used in organocatalysis. Among these, 2,5-disubstituted pyrrolidines hold a paramount …
Number of citations: 2 pubs.acs.org

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